![molecular formula C7H6N4 B1627603 Pyrido[2,3-d]pyrimidin-7-amine CAS No. 76587-31-0](/img/structure/B1627603.png)
Pyrido[2,3-d]pyrimidin-7-amine
Overview
Description
Pyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound with a fused pyrimidine and pyridine ring system. It has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Pyrido[2,3-d]pyrimidin-7-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Biomedical Applications
Pyrido[2,3-d]pyrimidin-7-amines are important in the field of heterocyclic chemistry due to their structural similarity with nitrogen bases in DNA and RNA. They have been extensively studied, with over 20,000 structures documented. Their synthesis methods vary, including approaches starting from either a preformed pyrimidine or a pyridine ring. These compounds have demonstrated significant biomedical applications, reflecting their versatile nature in scientific research (Jubete et al., 2019).
Antitumor Activity
Pyrido[2,3-d]pyrimidin-7-amines have shown notable antitumor activities. Research has focused on synthesizing new amino derivatives and evaluating their efficacy against various cancers. Structural variations, particularly in the amine fragments, significantly influence their antitumor potential. This area of study is crucial for developing new anticancer therapies (Sirakanyan et al., 2019).
Inhibition of Ser/Thr Kinases
These compounds have been synthesized for potential inhibition of Ser/Thr kinases, which are critical in regulating various cellular processes. Some synthesized pyrido[2,3-d]pyrimidin-7-amines have shown potent inhibitory activity, particularly against specific kinases, demonstrating their potential in targeted therapies (Deau et al., 2013).
Antimicrobial and Antioxidant Activities
Several new indole analogs containing pyrido[2,3-d]pyrimidin-7-amines have been synthesized and screened for antimicrobial and antioxidant activities. These compounds exhibit promising antibacterial, antifungal, and radical scavenging activities, highlighting their potential in pharmaceutical applications (Saundane et al., 2013).
properties
IUPAC Name |
pyrido[2,3-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWAMIJZBXMYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593247 | |
Record name | Pyrido[2,3-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76587-31-0 | |
Record name | Pyrido[2,3-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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